Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with a thiourea derivative.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Ethyl 2-(2-(3-(4-nitrobenzoyl)thioureido)thiazol-4-yl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.
Ethyl 2-(2-(3-(3-aminobenzoyl)thioureido)thiazol-4-yl)acetate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 2-(2-(3-(3-methylbenzoyl)thioureido)thiazol-4-yl)acetate: Contains a methyl group, which affects its steric and electronic properties.
The uniqueness of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[2-[(3-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-4-3-5-11(6-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJYWLFBXPHXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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